Ferric chloride - 7705-08-0

Ferric chloride

Catalog Number: EVT-460983
CAS Number: 7705-08-0
Molecular Formula: FeCl3
Cl3Fe
Molecular Weight: 162.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ferric chloride (FeCl3) is an inorganic compound belonging to the class of iron salts. It is commonly encountered as a hydrated solid with the formula FeCl3·6H2O. [] Ferric chloride plays a crucial role in scientific research due to its diverse chemical properties and applications.

Synthesis Analysis
  • Reaction of Iron with Chlorine: Direct reaction of iron metal with chlorine gas produces anhydrous ferric chloride. []
  • Reaction of Iron with Hydrochloric Acid: Dissolving iron in hydrochloric acid generates ferric chloride solution along with hydrogen gas. []
  • Oxidation of Ferrous Chloride: Ferrous chloride (FeCl2) can be oxidized to ferric chloride using oxidizing agents like hydrogen peroxide or ozone. []
Molecular Structure Analysis
  • Lewis Acid Catalysis: Being a strong Lewis acid, ferric chloride catalyzes various organic reactions, including Friedel-Crafts alkylation and acylation. []
  • Oxidizing Agent: Ferric chloride can act as an oxidizing agent, reducing to ferrous chloride while oxidizing other species. []
  • Complex Formation: Ferric chloride readily forms complexes with various ligands, including organic molecules and inorganic anions. [, ]
  • Coagulation and Flocculation: Ferric chloride is extensively used in wastewater treatment for coagulation and flocculation of suspended particles. [, , , , ]
Mechanism of Action
  • Coagulation: Ferric chloride neutralizes the negative charge of suspended particles in wastewater, promoting their aggregation. []
  • Friedel-Crafts Reactions: Ferric chloride acts as a Lewis acid catalyst, facilitating the formation of carbocations from alkyl or acyl halides, which then react with aromatic compounds. []
  • Oxidation: Ferric chloride oxidizes other species by accepting electrons, itself getting reduced to ferrous chloride. []
Physical and Chemical Properties Analysis
  • Physical State: Anhydrous ferric chloride is a dark green crystalline solid, while the hydrated form (FeCl3·6H2O) appears as yellow-brown crystals. []
  • Solubility: Ferric chloride is highly soluble in water, ethanol, and acetone. [, ]
  • pH: Aqueous solutions of ferric chloride are acidic due to hydrolysis. []
  • Melting Point: Anhydrous ferric chloride has a melting point of 307.6 °C. []
  • Boiling Point: Anhydrous ferric chloride has a boiling point of 316 °C. []
Applications
  • Environmental Science: Widely used as a coagulant in wastewater treatment for removing suspended solids, organic matter, and heavy metals. [, , , , ]
  • Materials Science: Used in the synthesis of polyaniline nanofibers, acting as both an oxidant and a dopant. []
  • Analytical Chemistry: Used as a reagent for detecting phenolic compounds, producing colored complexes. []
  • Organic Chemistry: Acts as a catalyst in various organic reactions, such as Friedel-Crafts alkylation and acylation. [, ]
  • Electrochemistry: Employed in etching copper tracks on printed circuit boards, where applying pressure during etching enhances the etch rate and etch factor. []

Aluminum Sulfate

Compound Description: Aluminum sulfate (Al2(SO4)3) is an inorganic compound commonly used as a coagulant in water treatment. It functions similarly to ferric chloride by neutralizing the charges of suspended particles, facilitating their aggregation and removal. [, , , , ]

Relevance: Aluminum sulfate is frequently compared with ferric chloride in studies evaluating the efficacy of different coagulants for removing various pollutants from water. These studies often highlight the comparable performance of these two compounds, although differences in optimal dosage, pH range, and specific pollutant removal efficiencies are typically observed. [, , , , ]

Ferrous Sulfate

Compound Description: Ferrous sulfate (FeSO4) is an iron(II) salt that can act as a coagulant in water treatment. It is often less effective than ferric chloride or aluminum sulfate due to its lower charge density and slower oxidation to the more effective ferric iron (Fe3+) form. [, , , ]

Relevance: Ferrous sulfate is another coagulant investigated as an alternative to ferric chloride in wastewater treatment. While it can be effective in some cases, its lower efficiency and slower reaction kinetics often make it less desirable than ferric chloride. [, , , ]

Poly-Ferric Chloride

Compound Description: Poly-ferric chloride (PFC) is a group of inorganic polymeric coagulants derived from ferric chloride. They possess a higher molecular weight and charge density compared to ferric chloride, which can lead to improved coagulation efficiency, larger floc formation, and reduced sludge volume. [, , , ]

Relevance: Poly-ferric chloride is considered a more advanced coagulant compared to ferric chloride. While derived from ferric chloride, it offers improved coagulation properties in certain applications, making it a relevant compound in the context of water treatment research. [, , , ]

Aluminum Polychloride

Compound Description: Aluminum polychloride (PACl) is an inorganic polymeric coagulant similar to poly-ferric chloride but based on aluminum. It is known for its high efficiency in removing turbidity and organic matter from water. [, , ]

Relevance: Aluminum polychloride is another polymeric coagulant often compared to ferric chloride and poly-ferric chloride in water treatment studies. Its high efficiency makes it a relevant compound for comparison and highlights the ongoing research for more effective coagulants. [, , ]

Polysilicate Ferric

Compound Description: Polysilicate ferric is a coagulant that combines ferric iron with silicate. This combination enhances the coagulation process by promoting larger floc formation and improving the removal of specific pollutants, such as phosphorus. []

Relevance: The combination of ferric iron with silicate in polysilicate ferric demonstrates the potential for modifying and improving the properties of ferric chloride-based coagulants, making it a relevant compound for wastewater treatment. []

Ascorbic Acid

Compound Description: Ascorbic acid, also known as Vitamin C, is a naturally occurring organic compound with antioxidant properties. In the context of the provided research, it is used in combination with ferric chloride and hydrogen peroxide to generate hydroxyl radicals. []

Relevance: While not structurally related to ferric chloride, ascorbic acid plays a crucial role in generating reactive oxygen species (ROS) when combined with ferric chloride and hydrogen peroxide. This combination forms a hydroxyl radical oxidation system used to study oxidative modifications in whey protein. []

Hydrogen Peroxide

Compound Description: Hydrogen peroxide (H2O2) is a strong oxidizing agent commonly used in various industrial and environmental applications. Similar to ascorbic acid, it is used with ferric chloride to generate hydroxyl radicals. [, ]

Relevance: Hydrogen peroxide is another key component in the hydroxyl radical oxidation system used alongside ferric chloride and ascorbic acid. Its ability to generate ROS in this system is crucial for investigating oxidative stress and its impact on biological molecules. [, ]

Potassium Ferricyanide

Compound Description: Potassium ferricyanide (K3[Fe(CN)6]) is a coordination compound containing iron in the +3 oxidation state. It acts as an oxidizing agent in various chemical reactions. []

Relevance: While structurally different from ferric chloride, potassium ferricyanide is used in conjunction with ferric chloride in a colorimetric method for uric acid determination. This shared application highlights the diverse ways ferric chloride can be utilized in analytical chemistry alongside other iron-containing compounds. []

Properties

CAS Number

7705-08-0

Product Name

Ferric chloride

IUPAC Name

trichloroiron

Molecular Formula

FeCl3
Cl3Fe

Molecular Weight

162.2 g/mol

InChI

InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3

InChI Key

RBTARNINKXHZNM-UHFFFAOYSA-K

SMILES

Cl[Fe](Cl)Cl

Solubility

5 to 10 mg/mL at 68° F (NTP, 1992)
In cold water: 74.4 g/100 cc at 0 °C; in hot water: 535.7 g/100 cc at 100 °C; in acetone: 63 g/100 cc at 18 °C; very sol in alc, ether, methanol.
Slightly sol in carbon disulfide, practically insol in ethyl acetate.
Sol in glycerol
430 g/kg solution at 0 °C; 480 g/kg solution at 20 °C; 743 g/kg solution at 40 °C
Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane.
Solubility in water, g/100ml at 20 °C: 92 (reaction)

Synonyms

ferric chloride
ferric chloride (2:5) hydrate
ferric chloride (2:9) hydrate
ferric chloride dihydrate
ferric chloride dodecahydrate
ferric chloride hexahydrate
ferric chloride hydrate
ferric chloride monohydrate
ferric chloride nonahydrate
ferric chloride sesquihydrate
ferric chloride trihydrate
ferric chloride, 2H2-labeled cpd, hexahydrate
ferric chloride, 55Fe-labeled cpd
ferric chloride, 59Fe-labeled cpd
iron perchloride
iron sesquichloride

Canonical SMILES

Cl[Fe](Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.